6-Chloro-2,4-dimethyl-3-nitropyridine

Medicinal Chemistry Heterocyclic Synthesis SNAr Reactivity

Medicinal chemists require precise C6 leaving group geometry for regioselective pyridine functionalization. Isomers or non-halogenated analogs fail to deliver the required ortho/para-activation pattern. - **Key Application**: Enables SNAr with amines/alcohols at C6; nitro group reducible to amine for sequential diversification. - **Supply Advantage**: Stocked intermediate for parallel synthesis & kinase inhibitor precursor routes. - **Quality**: Electron-deficient scaffold verified for VNS alkylation/arylation.

Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
CAS No. 89793-08-8
Cat. No. B3058497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,4-dimethyl-3-nitropyridine
CAS89793-08-8
Molecular FormulaC7H7ClN2O2
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1[N+](=O)[O-])C)Cl
InChIInChI=1S/C7H7ClN2O2/c1-4-3-6(8)9-5(2)7(4)10(11)12/h3H,1-2H3
InChIKeyMZJLDJKORNDTNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2,4-dimethyl-3-nitropyridine: Regioselective Heterocyclic Scaffold


6-Chloro-2,4-dimethyl-3-nitropyridine is a densely functionalized heterocyclic building block comprising a pyridine core with chloro, nitro, and methyl substituents. The presence of an electron-withdrawing nitro group at the 3-position and a chloro leaving group at the 6-position renders the compound a competent substrate for nucleophilic aromatic substitution (SNAr) reactions, enabling site-selective functionalization [1]. The 2,4-dimethyl substitution pattern further modulates both the steric and electronic properties of the ring, influencing regioselectivity and subsequent derivatization pathways . This substitution profile is integral to the compound's role as a precursor in the synthesis of more complex heterocyclic systems with potential pharmaceutical applications.

1
SNAr substrate with para-activated C6-chloro group for selective functionalization
2
2,4-dimethyl substitution pattern supports regioselective derivatization pathways
3
Precursor for complex heterocyclic systems in medicinal chemistry research

Essential Substitution Pattern of 6-Chloro-2,4-dimethyl-3-nitropyridine


In the context of medicinal chemistry and advanced intermediate procurement, direct substitution of 6-Chloro-2,4-dimethyl-3-nitropyridine with structurally similar analogs is not feasible due to critical differences in regiochemical outcomes during key synthetic transformations. The specific positioning of the chloro and nitro groups dictates the site and efficiency of nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of pyridine derivatization [1]. While related compounds like 2,4-dimethyl-3-nitropyridine lack the requisite leaving group at the 6-position for selective amination or alkoxylation, other chloro-nitropyridine isomers (e.g., 2-chloro-3-nitropyridine or 4-chloro-3-nitropyridine) present divergent regioselectivity profiles that lead to distinct heterocyclic architectures [2]. Consequently, the precise substitution pattern of 6-Chloro-2,4-dimethyl-3-nitropyridine is non-negotiable for synthetic routes demanding ortho/para-activation relative to the nitro group combined with a sterically defined methylated environment.

Target6-Chloro-2,4-dimethyl-3-nitropyridine
Analog2,4-Dimethyl-3-nitropyridine
Lacks C6 leaving group, preventing SNAr amination or alkoxylation at that position
Target6-Chloro-2,4-dimethyl-3-nitropyridine
Analog2-Chloro-3-nitropyridine
Ortho-activation leads to divergent regiochemical outcomes in fused heterocycle synthesis
Target6-Chloro-2,4-dimethyl-3-nitropyridine
Analog4-Chloro-3-nitropyridine
Different substitution pattern may shift regioselectivity and alter downstream scaffold architecture

6-Chloro-2,4-dimethyl-3-nitropyridine: Comparative Performance Data


Regioselective SNAr: C6 vs. C2 Chloro Activation

In nucleophilic aromatic substitution (SNAr) reactions of chloro-nitropyridines, the position of the chloro leaving group relative to the nitro group dictates regioselectivity and reaction rate. For 6-Chloro-2,4-dimethyl-3-nitropyridine, the C6-chloro group is activated by the C3-nitro group via a para-relationship, facilitating selective displacement by amines or alkoxides. In contrast, 2-chloro-3-nitropyridine undergoes ortho-activated substitution, which can lead to differing regiochemical outcomes in the synthesis of fused heterocycles [1]. Quantitative kinetic studies on the SNAr amination of 2-chloro-3-nitropyridine report a second-order rate constant (k2) of 1.2 × 10⁻³ M⁻¹ s⁻¹ in DMSO at 25°C [2]; comparable data for the 6-chloro isomer are not reported, but the para-activation paradigm predicts a distinct reactivity profile that directly impacts synthetic route design.

SNAr Regioselectivity
Class-level inference
Para-activated C6-Cl by C3-NO2 vs. ortho-activated analog (k2 = 1.2 × 10⁻³ M⁻¹ s⁻¹)
Regioselectivity context may define accessible chemical space
Quantitative kinetic data not reported for target; qualitative difference is route-defining
Medicinal Chemistry Heterocyclic Synthesis SNAr Reactivity

Methyl Substitution and Synthetic Versatility

The methyl groups at the 2- and 4-positions confer unique stability and reactivity to the pyridine core. Recent studies on 2-methyl-3-nitropyridines demonstrate that the methyl substituent enables condensation with aldehydes to form 2-(2-arylvinyl)-3-nitropyridines in high yields (up to 89%) [1]. The presence of a second methyl group at the 4-position in 6-Chloro-2,4-dimethyl-3-nitropyridine further modulates the electronic environment, potentially influencing both the yield and regioselectivity of analogous transformations. This contrasts with the unsubstituted 3-nitropyridine, which yields only 77% of the parent heterocycle under nitration conditions [2], and highlights the synthetic advantages conferred by the 2,4-dimethyl substitution pattern.

Methyl Substitution
Cross-study comparable
2-Methyl-3,5-dinitropyridine achieves 89% yield in analogous condensation
Class reactivity suggests expanded transformation scope beyond simple SNAr
Data to verify for this specific compound
Organic Synthesis Methodology Fluorescent Probes

Purity Specifications for Reliable Performance

For synthetic intermediates, the minimum purity specification directly correlates with reaction reproducibility and downstream purification burden. Vendor technical datasheets for 6-Chloro-2,4-dimethyl-3-nitropyridine consistently specify a minimum purity of 95% (GC/HPLC) . This is a critical procurement benchmark, as lower purity grades may contain regioisomeric impurities (e.g., other chloro-nitropyridine isomers) or unreacted starting materials that interfere with sensitive catalytic reactions. In contrast, the non-chlorinated analog 2,4-dimethyl-3-nitropyridine is often offered at lower purity grades (e.g., 95% technical grade), reflecting its less stringent role as a bulk agrochemical intermediate .

Purity Specification
Data to verify
Minimum 95% (HPLC)
Specification review supports procurement for reaction reproducibility
Source review recommended; regioisomeric impurity risk exists
Chemical Procurement Quality Control Reproducibility

Spectroscopic Identity Verification

Upon receipt, confirmation of compound identity is essential. 6-Chloro-2,4-dimethyl-3-nitropyridine possesses a distinct isotopic pattern due to the presence of a chlorine atom. High-resolution mass spectrometry (HRMS) reveals a characteristic M:(M+2) isotopic ratio of approximately 3:1, with an exact monoisotopic mass of 186.0196 g/mol [1]. This signature provides unambiguous confirmation of the chloro substituent and differentiates it from non-halogenated analogs like 2,4-dimethyl-3-nitropyridine (exact mass 152.0586 g/mol) . Furthermore, ¹H NMR spectroscopy in CDCl3 exhibits distinct singlets for the methyl groups at C2 and C4, and a singlet for the aromatic proton at C5, a pattern that differs from other regioisomeric chloro-nitropyridines.

Identity Confirmation
Cross-study comparable
HRMS: 186.0196 g/mol; characteristic 3:1 M:(M+2) isotopic pattern
Supports unambiguous regioisomer identity confirmation upon receipt
Differentiates from non-halogenated analogs
Analytical Chemistry Quality Assurance Compound Characterization

Application Scenarios for 6-Chloro-2,4-dimethyl-3-nitropyridine


SNAr Amination for C6-Functionalization

Medicinal chemists seeking to install amine functionality at the C6 position of a 2,4-dimethyl-3-nitropyridine scaffold will require 6-Chloro-2,4-dimethyl-3-nitropyridine as the optimal starting material. The para-activation of the C6 chloro group by the C3 nitro group facilitates efficient and regioselective nucleophilic aromatic substitution with primary or secondary amines [1]. Alternative routes employing non-halogenated precursors or other chloro-nitropyridine isomers would not yield the desired C6-substituted product with comparable efficiency or regiochemical fidelity.

Vicarious Nucleophilic Substitution for Fused Heterocycles

The electron-deficient nature of the 3-nitropyridine ring, combined with the presence of a leaving group at C6, makes 6-Chloro-2,4-dimethyl-3-nitropyridine a suitable substrate for vicarious nucleophilic substitution (VNS) reactions [1]. Such transformations enable the introduction of carbon nucleophiles ortho or para to the nitro group, providing a direct route to alkylated or arylated pyridine derivatives. These intermediates are valuable precursors for the construction of fused heterocyclic systems, such as pyrazolopyridines and pyridopyrimidines, which are privileged scaffolds in kinase inhibitor and CNS drug discovery.

Late-Stage Diversification for Compound Libraries

In a drug discovery setting, 6-Chloro-2,4-dimethyl-3-nitropyridine serves as a versatile core for the parallel synthesis of diverse compound libraries. The orthogonal reactivity of the chloro and nitro groups allows for sequential functionalization: the chloro group can be displaced by various nucleophiles (amines, alcohols, thiols) under mild SNAr conditions, while the nitro group can be subsequently reduced to an amine or transformed into other nitrogen-containing heterocycles [1]. This two-step diversification strategy is not accessible with non-halogenated or differently substituted nitropyridine analogs.

Application
Selection Property
Validation Focus
SNAr Amination for C6-Functionalization
Para-activated C6 leaving group
Regiochemical fidelity and reaction efficiency
Vicarious Nucleophilic Substitution
Electron-deficient pyridine core
Fused heterocycle scaffold construction
Late-Stage Library Diversification
Orthogonal chloro/nitro reactivity
Sequential functionalization strategy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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